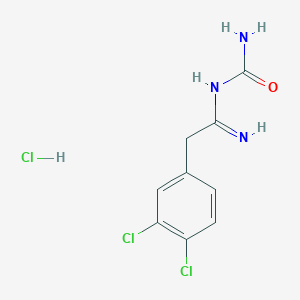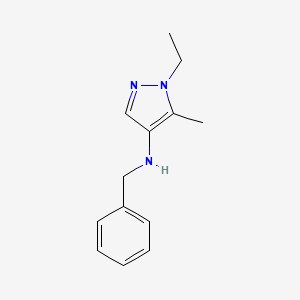![molecular formula C11H15N3O2 B11732168 4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide](/img/structure/B11732168.png)
4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a propan-2-yl group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group can be introduced through the reaction of the benzamide with hydroxylamine hydrochloride in the presence of a base.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the benzamide core can yield amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Z)-N’-hydroxycarbamimidoyl]benzamide: Lacks the propan-2-yl group, which may affect its lipophilicity and biological activity.
N-(propan-2-yl)benzamide: Lacks the hydroxycarbamimidoyl group, which may reduce its potential as an enzyme inhibitor.
Uniqueness
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the hydroxycarbamimidoyl and propan-2-yl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
4-[(E)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)13-11(15)9-5-3-8(4-6-9)10(12)14-16/h3-7,16H,1-2H3,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
MVVQEXOWCZYZEX-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)

![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)
![benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732140.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)
![N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732159.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
